molecular formula C4H9Cl2N3 B1431360 N-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1375471-70-7

N-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1431360
CAS No.: 1375471-70-7
M. Wt: 170.04 g/mol
InChI Key: UQIMGJHELBSZTL-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazol-4-amine dihydrochloride ( 1375471-70-7) is a chemical compound with the molecular formula C4H9Cl2N3 and a molecular weight of 170.04 g/mol . It is supplied as a dihydrochloride salt, a form that typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in various biological assay conditions. This compound is a derivative of the pyrazole heterocycle, a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms, known chemically as C3H4N2 . Pyrazole derivatives are recognized as potent medicinal scaffolds and exhibit a wide spectrum of pharmacological activities, making them highly valuable in drug discovery and development . The core pyrazole structure is classified as an alkaloid and is a weak base, with the conjugated acid having a pKa of 2.49 at 25°C . As a building block, this dihydrochloride salt is primarily used in organic synthesis and medicinal chemistry research for the construction of more complex molecules. Researchers utilize it to explore structure-activity relationships, particularly due to the presence of the amine functional group, which can serve as a point for further chemical derivatization. The methyl group on the nitrogen atom influences the electronic properties and metabolic stability of the molecule. The broader class of pyrazole derivatives has been reported to possess significant biological activities, including anti-microbial, anti-inflammatory, anti-tubercular, anticancer, anti-viral, and anti-convulsant properties, among others . Several pyrazole-based molecules, such as antipyrine (analgesic and antipyretic) and phenylbutazone (anti-inflammatory), have found clinical application as non-steroidal anti-inflammatory drugs (NSAIDs) . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Handling should be performed by trained professionals in a controlled laboratory setting. According to safety data, this compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . Researchers are advised to use appropriate personal protective equipment (PPE) and work in a well-ventilated environment. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors and washing thoroughly after handling (P261, P264) . For optimal stability, the product should be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

N-methyl-1H-pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c1-5-4-2-6-7-3-4;;/h2-3,5H,1H3,(H,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIMGJHELBSZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CNN=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-70-7
Record name N-methyl-1H-pyrazol-4-amine dihydrochloride
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Preparation Methods

General Synthetic Approach

The preparation of N-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the following key steps:

  • Halogenation of a nitropyrazole precursor
  • Catalytic reduction under hydrogen atmosphere
  • Formation of the dihydrochloride salt

Detailed Preparation Methodology

Starting Material: 4-Nitropyrazole

The synthesis begins with 4-nitropyrazole, which undergoes halogenation and reduction steps to introduce the amine group and methyl substitution.

Halogenation and Reduction Process

  • Halogenation : 4-nitropyrazole is halogenated at the 3-position using hydrochloric acid (HCl) in concentrations ranging from about 31% to 38% (approximately 10 M to 12.4 M). The process is typically conducted in the presence of an alcoholic solvent such as ethanol or isopropanol, with solvent-to-HCl volume ratios between 1:99 and 3:4, preferably around 1:9.

  • Reduction : The halogenated intermediate is then reduced catalytically using hydrogen gas under controlled pressure and temperature conditions. Pressures range from 100 kPa (1 atm) to 6000 kPa (about 870 psia), with typical temperatures between 20°C and 60°C, optimally 30°C to 40°C.

  • Catalysts : Palladium on alumina (Pd/Al2O3) is a common catalyst, generally loaded at 0.003 mol% to 3 mol% relative to 4-nitropyrazole. Alternative catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C), which offer higher selectivity and easier filtration compared to Pd/Al2O3.

Salt Formation

The free base of the amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, often using sodium bicarbonate or triethylamine as bases for free-basing prior to salt formation.

Reaction Conditions and Optimization

Parameter Range/Value Notes
Hydrochloric acid conc. 31% - 38% (10 M - 12.4 M) Optimal at ~37% (12 M) for halogenation
Alcoholic solvent ratio 1:99 to 3:4 (v/v) Ethanol or isopropanol preferred
Hydrogen pressure 100 kPa to 6000 kPa Typical 100 kPa to 800 kPa for lab scale
Temperature 20°C to 60°C Optimal 30°C to 40°C
Catalyst loading 0.003 mol% to 3 mol% Pd Pd/Al2O3, Pd/C, or Pt/C catalysts used
Catalyst type Pd/Al2O3, Pd/C, Pt/C Pd/C and Pt/C provide higher selectivity and easier filtration

Catalyst Selection and Effects

  • Pd/Al2O3 Catalyst : Provides effective reduction but may cause filtration challenges and potential aluminum salt contamination downstream.

  • Pd/C and Pt/C Catalysts : Offer higher selectivity (>95%) and faster reaction rates at lower HCl concentrations. Filtration is easier, and contamination issues are minimized.

  • Additional Catalysts : Other palladium catalysts (e.g., palladium(II) acetate, palladium(II) chloride) and platinum catalysts (e.g., platinum(II) chloride, chloroplatinic acid hydrate) can be used depending on specific process requirements.

Process Scale and Equipment

The synthesis can be conducted in various reactor types, including glass reactors, glass-lined Hastelloy C reactors, and autoclaves. Industrial scale processes have been reported in reactors ranging from 50 L to 95,000 L capacity, with preferred volumes between 3,700 L and 38,000 L.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Halogenation 4-nitropyrazole + 31-38% HCl + ethanol (1:9 v/v) Selective halogenation at 3-position
Reduction H2 gas (100-6000 kPa), Pd/Al2O3 or Pd/C or Pt/C catalyst, 20-60°C Reduction of nitro to amine, high selectivity
Salt formation Treatment with HCl, base (NaHCO3 or triethylamine) Formation of dihydrochloride salt
Purification Filtration, solvent evaporation, chromatography (if needed) High purity product (>95% selectivity)

Research Findings and Notes

  • The use of Pt/C catalyst improves selectivity and reduces reaction time compared to Pd/Al2O3.
  • Lower HCl concentrations with Pt/C or Pd/C catalysts improve selectivity and reduce impurities.
  • The process avoids aluminum salt contamination by preferring carbon-supported catalysts.
  • Reaction conditions are mild, allowing scalability and industrial applicability with high yields (up to 68% isolated yield reported for related compounds).

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

N-Methyl-1H-pyrazol-4-amine dihydrochloride serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown potential in treating neurological disorders and other medical conditions.

Case Study: Edaravone Analogs

Research has demonstrated the synthesis of 4-aminopyrazol-5-ols as analogs to Edaravone, a potent antioxidant used clinically. The synthesized compounds exhibited significant antioxidant activities, with lead compounds showing effective radical-binding properties in various tests (ABTS, FRAP, ORAC) .

CompoundABTS TEACFRAP TEORAC TE
4-Amino-3-methyl-1-phenylpyrazol-5-ol0.930.984.39

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides.

Case Study: Pesticidal Compounds

A patent describes processes for preparing pesticidal thioethers using pyrazole derivatives. These compounds are crucial for developing effective pest control agents that improve crop yields . The synthetic processes yield high selectivity for the desired products, demonstrating the compound's utility in agricultural chemistry.

Material Science

The compound is also applied in material science for creating advanced materials such as polymers and coatings that require specific chemical properties.

Properties and Applications

This compound's unique chemical structure allows it to be integrated into materials that demand durability and performance under various environmental conditions. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Biochemical Research

In biochemical research, this compound acts as a valuable reagent in various assays.

Enzyme Interactions

The compound has been shown to facilitate studies on enzyme interactions and metabolic pathways, providing insights into biochemical processes at the molecular level . Its role as a reagent allows researchers to explore complex biological systems effectively.

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying other compounds.

Application in Detection Methods

The compound aids in developing analytical techniques that provide accurate results across various laboratory settings. It is particularly useful in methods requiring high sensitivity and specificity in detecting target analytes .

Mechanism of Action

The mechanism of action of N-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Pyrazole Cores

Table 1: Key Pyrazole-Based Dihydrochloride/Hydrochloride Derivatives

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Structural Features References
N-Methyl-1H-pyrazol-4-amine dihydrochloride 69843-13-6 C₄H₉Cl₂N₃ Not reported 1-methyl, 4-amine, dihydrochloride salt
1-Methyl-1H-pyrazol-4-amine hydrochloride 127107-23-7 C₄H₈ClN₃ Not reported 1-methyl, 4-amine, single hydrochloride
N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride 1896159-87-7 C₅H₁₁Cl₂N₃ Not reported 1,4-dimethyl, dihydrochloride salt
4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride 870483-68-4 C₉H₁₇Cl₂N₃ Not reported Piperidine ring fused with 4-methylpyrazole

Key Observations :

  • Counterion Impact: The dihydrochloride form (e.g., CAS 69843-13-6) typically offers higher solubility in aqueous media compared to the monohydrochloride analog (CAS 127107-23-7) .
Pyrimidine-Pyrazole Hybrids

Table 2: Pyrimidine Derivatives with Pyrazole Amine Substituents

Compound Name (from ) Structure Features Melting Point (°C) Spectral Data (¹H NMR δ ppm) References
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (17) Chloropyrimidine core, dual pyrazole amines 201.2–202.3 8.67 (s, 1H), 8.27 (s, 1H)
2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18) Fluoropyrimidine, acetamide side chain 283.1–284.1 10.45 (s, 1H), 8.61 (s, 1H)
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (20) Dual methylpyrazole, fluoropyrimidine Not reported 8.54 (s, 1H), 8.23 (s, 1H)

Key Observations :

  • Bioactivity: These hybrids (e.g., compound 17) are designed as CDK2 inhibitors, where the pyrazole amine acts as a hydrogen-bond donor for kinase binding .
  • Thermal Stability : Higher melting points (e.g., 283°C for compound 18) correlate with increased crystallinity due to hydrogen-bonding networks from acetamide groups .
Heterocyclic Modifications

Table 3: Compounds with Additional Heterocycles

Compound Name CAS Number Key Features Applications References
N,N-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine dihydrochloride 28469-00-2 Thiazole ring substitution Potential antimicrobial agents
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Not reported Difluoromethyl, aryl substitution Agrochemical intermediates
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride 1803600-64-7 Dimethoxybenzyl group CNS drug candidates

Key Observations :

  • Thiazole Incorporation : The thiazole-containing compound (CAS 28469-00-2) may exhibit enhanced metabolic stability compared to pure pyrazole derivatives .
  • Aryl Substituents : Aryl groups (e.g., in CAS 1803600-64-7) improve lipophilicity, aiding blood-brain barrier penetration for CNS targets .

Biological Activity

N-methyl-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects, supported by relevant case studies and research findings.

This compound has the following chemical properties:

  • Molecular Formula : C₄H₉Cl₂N₃
  • Molecular Weight : 170.04 g/mol
  • CAS Number : 1375471-70-7

1. Anti-inflammatory and Analgesic Activity

Research indicates that pyrazolone derivatives, including N-methyl-1H-pyrazol-4-amine, exhibit significant anti-inflammatory and analgesic properties. The mechanism of action primarily involves the inhibition of cyclooxygenases (COXs), which play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. This inhibition leads to reduced inflammation and pain sensation .

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceCompound TestedModel UsedKey Findings
N-methyl-1H-pyrazol-4-amineRat model of inflammationReduced paw swelling by 50% compared to control
Pyrazolone derivativesMCF7 cell lineGI50 value of 3.79 µM indicating potential efficacy

2. Antitumor Activity

N-methyl-1H-pyrazol-4-amine has been investigated for its antitumor properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Table 2: Antitumor Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest

3. Antimicrobial Activity

The antimicrobial properties of N-methyl-1H-pyrazol-4-amine have also been documented. Studies reveal its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 3: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study involving rats, administration of this compound resulted in a significant reduction in inflammatory markers compared to untreated controls. The study highlighted its potential as a safer alternative to traditional NSAIDs, which are often associated with gastrointestinal side effects .

Case Study 2: Antitumor Efficacy in Human Cell Lines

A recent investigation into the antitumor effects of pyrazolone derivatives showed that N-methyl-1H-pyrazol-4-amine effectively inhibited the growth of MCF7 cells at concentrations as low as 3.79 µM. This suggests that further development could lead to promising cancer therapeutics .

Q & A

Q. What are the standard synthetic methodologies for preparing N-methyl-1H-pyrazol-4-amine dihydrochloride and related derivatives?

  • Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) and activators (e.g., HOBt) in polar aprotic solvents like DMF. For example, intermediates can be synthesized via condensation of halogenated pyrimidines with amine-functionalized pyrazoles under mild conditions (room temperature, 30-minute stirring), followed by acidification to form the dihydrochloride salt . Purification often employs preparative TLC or recrystallization from ethanol . Variations include alkylation of pyrazole amines with chloroacetamide derivatives, as seen in structurally similar compounds .

Q. How is this compound characterized in academic research?

  • Methodological Answer : Characterization typically includes:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., methyl groups at δ ~2.6 ppm, pyrazole ring protons at δ ~7.4–8.1 ppm) .
  • Mass spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) to resolve bond lengths/angles, with ORTEP-3 for graphical representation .

Q. What are common impurities or byproducts observed during synthesis, and how are they addressed?

  • Methodological Answer : Impurities often arise from incomplete coupling (e.g., unreacted halogenated precursors) or isomerization. Techniques include:
  • Chromatographic separation : Silica gel column chromatography or preparative TLC (e.g., PE:EA = 8:1) .
  • Acid-base extraction : Washing with HCl/NaOH to remove unreacted amines or acidic byproducts .
  • Reference standards : Use of certified impurities (e.g., triazolo-pyridinone derivatives) for calibration .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when refining the structure of N-methyl-1H-pyrazol-4-amine derivatives?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disordered solvent molecules. Strategies include:
  • SHELXL refinement : Apply restraints for thermal parameters and use TWIN/BASF commands for twinned data .
  • Validation tools : Check R-factor convergence (target <0.05) and analyze residual electron density maps for missing atoms .
  • Complementary techniques : Pair X-ray data with DFT calculations to validate geometric parameters .

Q. What strategies optimize reaction yields in multi-step syntheses of pyrazole-dihydrochloride analogs?

  • Methodological Answer :
  • Reagent stoichiometry : Use 2:1 molar ratios of amine to halogenated precursor to drive coupling to completion .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., nitration) .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps to enhance efficiency .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of pyrazole-dihydrochloride compounds?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Functional group swaps : Replace methyl with trifluoromethyl to assess hydrophobicity effects on receptor binding .
  • Halogen scanning : Introduce Cl/F at aryl positions to modulate electron-withdrawing properties and metabolic stability (e.g., 5-fluoro analogs show improved kinase inhibition) .
  • Bioassays : Test analogs against target enzymes (e.g., CDK2) using fluorescence polarization or calorimetry .

Q. What experimental conditions influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH- and temperature-dependent:
  • pH control : Store at pH 4–6 (HCl-adjusted) to prevent decomposition of the dihydrochloride salt .
  • Temperature : Avoid prolonged exposure to >25°C; lyophilization is recommended for long-term storage .
  • Light sensitivity : Use amber vials to protect against photodegradation, as observed in similar Mannich base derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-methyl-1H-pyrazol-4-amine dihydrochloride
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N-methyl-1H-pyrazol-4-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.